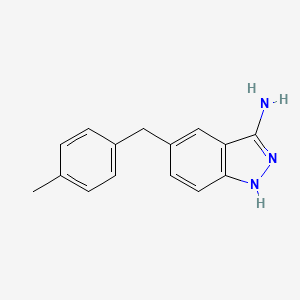

5-(4-Methylbenzyl)-1H-indazol-3-amine

CAS No.:

Cat. No.: VC13630159

Molecular Formula: C15H15N3

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15N3 |

|---|---|

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | 5-[(4-methylphenyl)methyl]-1H-indazol-3-amine |

| Standard InChI | InChI=1S/C15H15N3/c1-10-2-4-11(5-3-10)8-12-6-7-14-13(9-12)15(16)18-17-14/h2-7,9H,8H2,1H3,(H3,16,17,18) |

| Standard InChI Key | XVDACASJIUSOLR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N |

| Canonical SMILES | CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N |

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

The molecular formula of 5-(4-Methylbenzyl)-1H-indazol-3-amine is C₁₅H₁₅N₃, with a molecular weight of 237.31 g/mol . The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents influencing its electronic and steric properties. Key features include:

-

C-3 amine group: Enhances hydrogen-bonding potential, critical for target binding.

-

C-5 4-methylbenzyl group: Introduces hydrophobicity and steric bulk, potentially improving membrane permeability .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅N₃ | |

| Molecular Weight | 237.31 g/mol | |

| Purity (Commercial) | 95% | |

| Solubility | Likely low in aqueous media |

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(4-Methylbenzyl)-1H-indazol-3-amine likely follows strategies used for analogous indazoles:

-

Cyclization of 2-Substituted Benzonitriles:

-

Regioselective Functionalization:

Table 2: Key Reaction Conditions for Indazole Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NBS, H₂SO₄, 25°C | 76–81% | |

| 2 | Hydrazine hydrate, 2-MeTHF, 60°C | 50–56% | |

| 3 | PdCl₂(dppf), Cs₂CO₃, 4-methylbenzyl-Bpin | ~70% |

Challenges and Solutions

-

Regioselectivity: Competing reactions at the C-4 and C-7 positions can occur during cyclization. Solvent choice (e.g., 2-MeTHF over NMP) improves selectivity .

-

Purification: Column chromatography is often avoided in large-scale synthesis; recrystallization from methanol/water mixtures is preferred .

| Compound | IC₅₀ (K562 Cell Line) | Selectivity (HEK-293) | Reference |

|---|---|---|---|

| 6o (Indazole derivative) | 5.15 µM | 33.2 µM | |

| Pazopanib | 0.03 µM | N/A |

Antimicrobial Properties

Indazole derivatives with hydrophobic substituents show moderate activity against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The indazole core is a privileged structure in kinase inhibitors:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume